5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a tetrahydronaphthalene ring system
Mechanism of Action
The compound “5-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” could potentially be used as a building block in the synthesis of peptides or other organic molecules . Its exact role would depend on the specific reactions and conditions used.
In terms of pharmacokinetics, the properties of this compound would likely depend on its final structure after it has been incorporated into a peptide or other molecule. Factors such as solubility, stability, and reactivity would all play a role .
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the carboxylic acid group. The amino group is then introduced, and finally, the tert-butoxycarbonyl (Boc) protecting group is added. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
5-{[(Methoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a methoxycarbonyl protecting group instead of Boc.
5-{[(Ethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains an ethoxycarbonyl protecting group.
Uniqueness
The presence of the Boc protecting group in 5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid provides unique stability and reactivity characteristics. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-6-4-5-10-9-11(14(18)19)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHRVDXXOYUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.